molecular formula C8H4ClNO5 B471570 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid CAS No. 923548-29-2

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid

Cat. No.: B471570
CAS No.: 923548-29-2
M. Wt: 229.57g/mol
InChI Key: SUXYOODICVJISM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid is an organic compound with the molecular formula C8H4ClNO5 It is a derivative of acetic acid, where the hydrogen atoms are substituted with a 4-chloro-2-nitrophenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid typically involves the nitration of 4-chlorophenylacetic acid followed by oxidation. The nitration process introduces a nitro group (-NO2) to the aromatic ring, while the oxidation step converts the acetic acid moiety to an oxo group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid for nitration, and oxidizing agents such as potassium permanganate or chromium trioxide for oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and minimizing human error .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-nitrophenylacetic acid
  • 4-Chloro-2-nitrophenylhydrazide
  • 4-Chloro-2,5-dimethylphenylthioacetic acid

Uniqueness

2-(4-Chloro-2-nitrophenyl)-2-oxoacetic acid is unique due to the presence of both a nitro group and an oxo group, which impart distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

2-(4-chloro-2-nitrophenyl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNO5/c9-4-1-2-5(7(11)8(12)13)6(3-4)10(14)15/h1-3H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXYOODICVJISM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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